molecular formula C12H13BrN2O3 B1361739 3-Bromo-N-cyclopentyl-5-nitrobenzamide CAS No. 941294-18-4

3-Bromo-N-cyclopentyl-5-nitrobenzamide

Cat. No.: B1361739
CAS No.: 941294-18-4
M. Wt: 313.15 g/mol
InChI Key: LBQLJGUFWGRRPS-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclopentyl-5-nitrobenzamide is a chemical compound with the molecular formula C12H13BrN2O3 . It has a molecular weight of 313.14700 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with a bromo group at the 3-position and a nitro group at the 5-position . The benzamide is N-substituted with a cyclopentyl group .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 313.15 g/mol . It has a density of 1.6±0.1 g/cm3, a boiling point of 419.8±35.0 °C at 760 mmHg, and a flash point of 207.7±25.9 °C . It has 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 2 rotatable bonds .

Scientific Research Applications

Anticonvulsant and Enzyme Inhibitory Properties

Research has explored the relationship between anticonvulsant activity and enzyme inhibition in compounds structurally related to 3-Bromo-N-cyclopentyl-5-nitrobenzamide. A study evaluated a series of N-methyl-N-2-[1-(1-arylthiocarbamido)]cyclopentyl nitrobenzamides for their anticonvulsant activity and enzyme inhibitory properties. These compounds were tested for their potential to inhibit respiratory activity during pyruvic acid oxidation and monoamine oxidase activity, indicating a possible application in neuroscience and pharmacology (Pandey, Singh, Brumleve & Parmar, 1981).

Crystal Engineering

The compound and its derivatives have been studied in the context of crystal engineering. Research focusing on molecular tapes mediated via hydrogen bonds and weak halogen interactions highlights its potential use in material science and crystal design. This includes the study of interactions in crystal structures of similar compounds (Saha, Nangia & Jaskólski, 2005).

Synthesis of Chlorantraniliprole

In the synthesis of chlorantraniliprole, a pesticide, this compound-related compounds have been utilized as intermediates. This showcases the compound's role in the synthesis of commercially important chemicals (Chen, Li & Jie, 2010).

Bioactivation and DNA Interactions

Studies have been conducted on related compounds regarding their bioactivation and interaction with DNA. For instance, the active form of CB 1954, a related compound, has been shown to react with thioesters to form DNA-DNA interstrand crosslinking species, indicating potential applications in cancer therapy and molecular biology (Knox, Friedlos, Marchbank & Roberts, 1991).

Halogen Bonding in Organic Chemistry

The compound's derivatives have been investigated in the context of halogen bonding in organic reactions. For example, studies have shown that N-iodo- and N-bromo-p-nitrobenzamide, which are structurally related, react with organic acids to form hypoiodites or hypobromites. This research is significant for understanding reaction mechanisms in organic chemistry (Goosen, Hoffmann & Taljaard, 1994).

Molecular Docking and Spectroscopic Analysis

Molecular docking and spectroscopic analyses of compounds similar to this compound have been performed, indicating their potential use in drug discovery and material science. These studies involve vibrational spectroscopic analysis and electronic property evaluation, providing insights into the chemical behavior of these compounds (Dwivedi & Kumar, 2019).

Mechanism of Action

The mechanism of action of 3-Bromo-N-cyclopentyl-5-nitrobenzamide is not available in the literature. Its biological activity, if any, would depend on its interactions with biological targets, which are currently unknown .

Future Directions

The future directions for research on 3-Bromo-N-cyclopentyl-5-nitrobenzamide are not clear due to the lack of information on its biological activity and potential applications. Further studies could focus on elucidating its biological targets and potential therapeutic uses .

Properties

IUPAC Name

3-bromo-N-cyclopentyl-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3/c13-9-5-8(6-11(7-9)15(17)18)12(16)14-10-3-1-2-4-10/h5-7,10H,1-4H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQLJGUFWGRRPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649996
Record name 3-Bromo-N-cyclopentyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-18-4
Record name 3-Bromo-N-cyclopentyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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